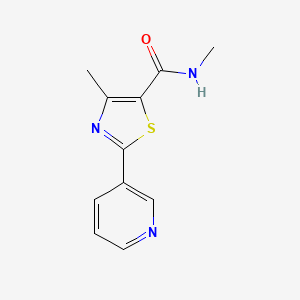

N,4-dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Description

N,4-Dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-yl group at position 2, a methyl group at position 4, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a methyl group.

Properties

IUPAC Name |

N,4-dimethyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-9(10(15)12-2)16-11(14-7)8-4-3-5-13-6-8/h3-6H,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHFSTAYFXIXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,4-dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide” typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or pyridine halide.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: Substitution reactions can occur at the pyridine ring or the thiazole ring, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N,4-dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazole and pyridine rings can facilitate binding to biological macromolecules, while the carboxamide group can form hydrogen bonds, enhancing its interaction with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Thiazole Core

Pyridinyl Positional Isomerism

- 4-Pyridinyl Analogs : describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives synthesized via coupling of ethyl 2-bromoacetoacetate with nitriles. These analogs exhibit moderate kinase inhibitory activity but lack the 3-pyridinyl group’s steric and electronic profile, which may reduce binding specificity compared to the 3-pyridinyl variant .

- 3-Pyridinyl Derivatives: The target compound’s 3-pyridinyl substituent (vs. 4-pyridinyl) enhances interactions with hydrophobic pockets in kinase domains, as observed in SRT2104 (), a related analog with nanomolar potency against SIRT1 .

Methyl Substitution at Position 4

Carboxamide Substituent Modifications

Trifluoromethylphenyl Substituent

- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () replaces the methyl group on the carboxamide nitrogen with a 3-(trifluoromethyl)phenyl group. The electron-withdrawing trifluoromethyl group enhances membrane permeability (logP = 2.8 vs. 1.9 for the target compound) but reduces solubility in aqueous media .

Morpholinyl and Methoxy Modifications

- N-[2-Methoxy-4-(morpholin-4-yl)phenyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide () incorporates a morpholinyl group and methoxy substituent, improving solubility (logS = -3.2 vs. -4.1 for the target compound) and kinase binding affinity through polar interactions .

Biological Activity

N,4-dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Pyridine Ring : A coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, is employed using a pyridine boronic acid derivative.

- Formation of the Carboxamide Group : The thiazole derivative is reacted with an appropriate amine under dehydrating conditions to introduce the carboxamide functionality.

Antimicrobial Properties

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, a study evaluated a series of thiazole derivatives for their antimicrobial properties and found that certain compounds displayed low minimum inhibitory concentration (MIC) values against various bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been investigated using the denaturation of bovine serum albumin method. The IC50 values for these compounds ranged from 46.29 to 100.60 μg/mL, indicating promising anti-inflammatory effects .

Anticancer Activity

This compound and its analogs have shown notable cytotoxic activity against cancer cell lines. For instance, compounds containing the thiazole moiety demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in various assays . Structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly enhance anticancer activity.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activities and influence signaling pathways critical for various biological processes .

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

- Antimicrobial Study : A synthesized compound showed significant antimicrobial activity with MIC values indicating effectiveness against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Evaluation : The anti-inflammatory potential was assessed through in vitro assays demonstrating inhibition of protein denaturation.

- Cytotoxicity Assays : Various thiazole derivatives were tested against different cancer cell lines, revealing promising results with some compounds exhibiting higher potency than established drugs.

Summary of Findings

| Property | Activity | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Significant | Varies; low MIC values noted |

| Anti-inflammatory | Moderate | IC50: 46.29 - 100.60 μg/mL |

| Anticancer | High | IC50 < Doxorubicin in some cases |

Q & A

Q. What are the critical parameters for optimizing the synthesis of N,4-dimethyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide?

Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Moderate heating (e.g., 60–80°C) to avoid side reactions, particularly during cyclization steps .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction efficiency .

- Catalysts : Use of phosphorus oxychloride for cyclization or coupling agents for amide bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking intermediates and confirming purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with pyridinyl protons resonating at δ 8.5–9.0 ppm and thiazole carbons near 160–170 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches .

Q. How can researchers design initial biological activity assays for this compound?

- Target selection : Prioritize kinases or enzymes relevant to pyridine-thiazole scaffolds, such as antimicrobial or anticancer targets .

- In vitro assays : Use MIC (minimum inhibitory concentration) for antimicrobial activity or MTT assays for cytotoxicity profiling .

- Positive controls : Compare with known inhibitors (e.g., cisplatin for anticancer studies) to establish baseline efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line purity, incubation time) .

- Structural analogs : Test derivatives to isolate the impact of substituents (e.g., methyl vs. fluorophenyl groups) on activity .

- Mechanistic studies : Use molecular docking to identify binding interactions or proteomics to map downstream targets .

Q. What crystallographic methods are suitable for confirming the 3D structure of this compound?

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or CDK2) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories with AMBER or GROMACS .

- QSAR modeling : Correlate substituent effects (e.g., methyl groups) with activity using CoMFA or CoMSIA .

Q. How can researchers address low yields in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% .

- Ultrasound irradiation : Enhances mixing and energy transfer in cyclization steps .

- Workflow automation : Implement flow chemistry for precise control of reagent addition and temperature .

Q. What analytical methods detect and quantify impurities in the final product?

Q. How do structural modifications influence the compound’s stability under physiological conditions?

- pH stability assays : Test degradation in buffers (pH 1–10) over 24h; pyridinyl groups may enhance acid resistance .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated oxidation; methyl groups reduce metabolic liability .

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .

Q. What strategies ensure reproducibility in pharmacological data?

- Standardized protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial testing .

- Blinded studies : Minimize bias in activity scoring .

- Data sharing : Deposit raw NMR, HPLC, and assay data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.